(5-Bromo-3,4-dimethoxy-2-nitrophenyl)methanol
Description
(5-Bromo-3,4-dimethoxy-2-nitrophenyl)methanol is a brominated aromatic compound featuring a benzyl alcohol backbone substituted with nitro, methoxy, and bromine groups. Its molecular formula is C₉H₁₀BrNO₅ (calculated based on substituents), with a molar mass of approximately 294.09 g/mol.
Properties
CAS No. |
5391-71-9 |
|---|---|
Molecular Formula |
C9H10BrNO5 |
Molecular Weight |
292.08 g/mol |
IUPAC Name |
(5-bromo-3,4-dimethoxy-2-nitrophenyl)methanol |
InChI |
InChI=1S/C9H10BrNO5/c1-15-8-6(10)3-5(4-12)7(11(13)14)9(8)16-2/h3,12H,4H2,1-2H3 |
InChI Key |
GUHOZFSDFXQSTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1OC)[N+](=O)[O-])CO)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3,4-dimethoxy-2-nitrophenyl)methanol typically involves the bromination of 3,4-dimethoxybenzaldehyde followed by nitration and reduction steps. One common method involves the following steps:
Bromination: 3,4-Dimethoxybenzaldehyde is reacted with bromine in methanol to introduce the bromine atom at the 5-position of the phenyl ring.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as sodium borohydride, followed by oxidation to form the final methanol derivative.
Industrial Production Methods
Industrial production of (5-Bromo-3,4-dimethoxy-2-nitrophenyl)methanol may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-3,4-dimethoxy-2-nitrophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: 5-Bromo-3,4-dimethoxy-2-nitrobenzaldehyde or 5-Bromo-3,4-dimethoxy-2-nitrobenzoic acid.
Reduction: 5-Bromo-3,4-dimethoxy-2-aminophenylmethanol.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-3,4-dimethoxy-2-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-3,4-dimethoxy-2-nitrophenyl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
5-Bromo-3,4-dihydroxybenzaldehyde ()
- Structure : Contains bromo, dihydroxy, and aldehyde groups.
- Key Differences: Replaces methoxy groups with hydroxyls and an aldehyde with a methanol group.
- Methoxy groups in the target compound may improve lipophilicity, favoring membrane penetration in biological systems .
2-Bromo-1-(5-hydroxy-2-nitrophenyl)ethanone ()
- Structure: Bromo, nitro, hydroxy, and ethanone substituents.
- Key Differences: Ethanone (ketone) replaces the benzyl alcohol, and hydroxy is present instead of methoxy.
- Physical Properties: Melting point (112–113°C) is lower than typical aromatic alcohols, likely due to reduced hydrogen bonding from the ketone group. The target compound’s methanol group may increase melting point via intermolecular hydrogen bonding .
Impact of Alcohol Chain Length and Substituent Positioning
1-(3-Bromo-5-nitrophenyl)-ethanol ()
- Structure: Ethanol chain, bromo, nitro, and phenyl groups.
- Key Differences: Ethanol chain (vs. methanol) and absence of methoxy groups.
- Molecular Weight : 246.06 g/mol (vs. ~294.09 g/mol for the target compound).
- Implications: The shorter methanol chain in the target compound may reduce steric hindrance, enhancing reactivity in substitution reactions. Additional methoxy groups increase molecular weight and may stabilize the aromatic ring through electron donation .
(5-Bromo-2-nitrophenyl)methanol ()
- Molecular Weight : 232.03 g/mol (vs. ~294.09 g/mol for the target).
- Implications : The absence of methoxy groups simplifies synthesis but reduces electronic complexity. The target compound’s 3,4-dimethoxy groups likely confer greater steric and electronic effects, influencing regioselectivity in further functionalization .
2-Bromo-1-(3,4-dihydroxy-5-nitrophenyl)ethanone ()
- Challenges : Selective bromination and nitration in the presence of multiple substituents require careful optimization. The target compound’s methoxy groups may necessitate protective strategies during synthesis .
Bromophenols and Antimicrobial Activity ()
- Context: Brominated phenols exhibit antimicrobial properties, attributed to bromine’s electronegativity and aromatic ring interactions.
- Target Compound : The nitro group may enhance bioactivity via electrophilic interactions, while methoxy groups could modulate toxicity and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
